

# An In-depth Technical Guide to EGFR-IN-1 Hydrochloride

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## Compound of Interest

Compound Name: *EGFR-IN-1 hydrochloride*

Cat. No.: *B15144342*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core molecular and functional characteristics of **EGFR-IN-1 hydrochloride**, a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR). The information is curated for professionals in the fields of cancer research, cell biology, and pharmacology.

## Core Molecular Data

EGFR-IN-1 is a cell-permeable, 4,6-disubstituted pyrimidine compound that acts as an ATP-competitive inhibitor of EGFR.<sup>[1]</sup> The following tables summarize its key molecular properties.

## Table 1: Chemical and Physical Properties of EGFR-IN-1

Property	Value	Source
Synonyms	EGFR Inhibitor, Cyclopropanecarboxylic acid- (3-(6-(3-trifluoromethyl- phenylamino)-pyrimidin-4- ylamino)-phenyl)-amide	
CAS Number	879127-07-8	[1]
Molecular Formula (Free Base)	C <sub>21</sub> H <sub>18</sub> F <sub>3</sub> N <sub>5</sub> O	[1][2]
Molecular Weight (Free Base)	413.40 g/mol	[2]
Molecular Formula (Hydrochloride)	C <sub>21</sub> H <sub>19</sub> ClF <sub>3</sub> N <sub>5</sub> O	Calculated
Molecular Weight (Hydrochloride)	449.86 g/mol	Calculated

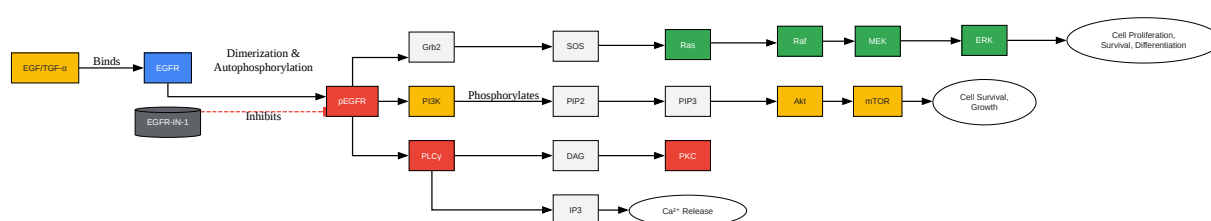
**Table 2: In Vitro Inhibitory Activity of EGFR-IN-1**

Target	IC <sub>50</sub>	Source
EGFR (wild-type)	21 nM	
EGFR (L858R mutant)	63 nM	
EGFR (L861Q mutant)	4 nM	
erbB4/Her4	7.64 μM	

## EGFR Signaling Pathways

EGFR is a transmembrane receptor tyrosine kinase that, upon activation by ligands such as Epidermal Growth Factor (EGF), initiates a cascade of intracellular signaling pathways crucial for cell growth, proliferation, survival, and differentiation. EGFR-IN-1 exerts its effects by blocking the ATP-binding site of the EGFR kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of downstream pathways.

Below are diagrams illustrating the major signaling cascades affected by the inhibition of EGFR.



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Caption: EGFR Signaling Pathways and Point of Inhibition by EGFR-IN-1.

## Experimental Protocols

The following protocols are generalized methodologies for assessing the activity of EGFR inhibitors like EGFR-IN-1. These should be optimized for specific experimental conditions.

### In Vitro EGFR Kinase Assay (Continuous-Read Fluorescence)

This protocol is adapted from a method for measuring the potency of compounds against EGFR.<sup>[3]</sup>

Objective: To determine the IC<sub>50</sub> of EGFR-IN-1 against wild-type or mutant EGFR.

Materials:

- Recombinant human EGFR (wild-type or mutant)
- **EGFR-IN-1 hydrochloride**
- ATP
- Y12-Sox conjugated peptide substrate
- 1X Kinase Reaction Buffer (20 mM Tris pH 7.5, 5 mM MgCl<sub>2</sub>, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT)
- 384-well, white, non-binding surface microtiter plates
- Fluorescence plate reader

Procedure:

- Prepare serial dilutions of EGFR-IN-1 in 50% DMSO.
- In a 384-well plate, add 0.5 μL of the serially diluted compound or 50% DMSO (for control).
- Add 5 μL of 10X EGFR enzyme stock to each well and pre-incubate for 30 minutes at 27°C.
- Prepare a 1.13X ATP/Y12-Sox peptide substrate mix in the kinase reaction buffer.
- Initiate the kinase reaction by adding 45 μL of the ATP/Y12-Sox peptide substrate mix to each well.
- Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence (λ<sub>ex</sub>360/λ<sub>em</sub>485) every 71 seconds for 30-120 minutes.
- Determine the initial velocity of the reaction from the linear portion of the progress curves.
- Plot the initial velocity against the logarithm of the inhibitor concentration and fit the data to a variable slope model to determine the IC<sub>50</sub>.

## Cell-Based EGFR Autophosphorylation Assay

This protocol is a general method to assess the inhibition of EGFR autophosphorylation in a cellular context.

Objective: To determine the effect of EGFR-IN-1 on EGF-induced EGFR autophosphorylation in cells.

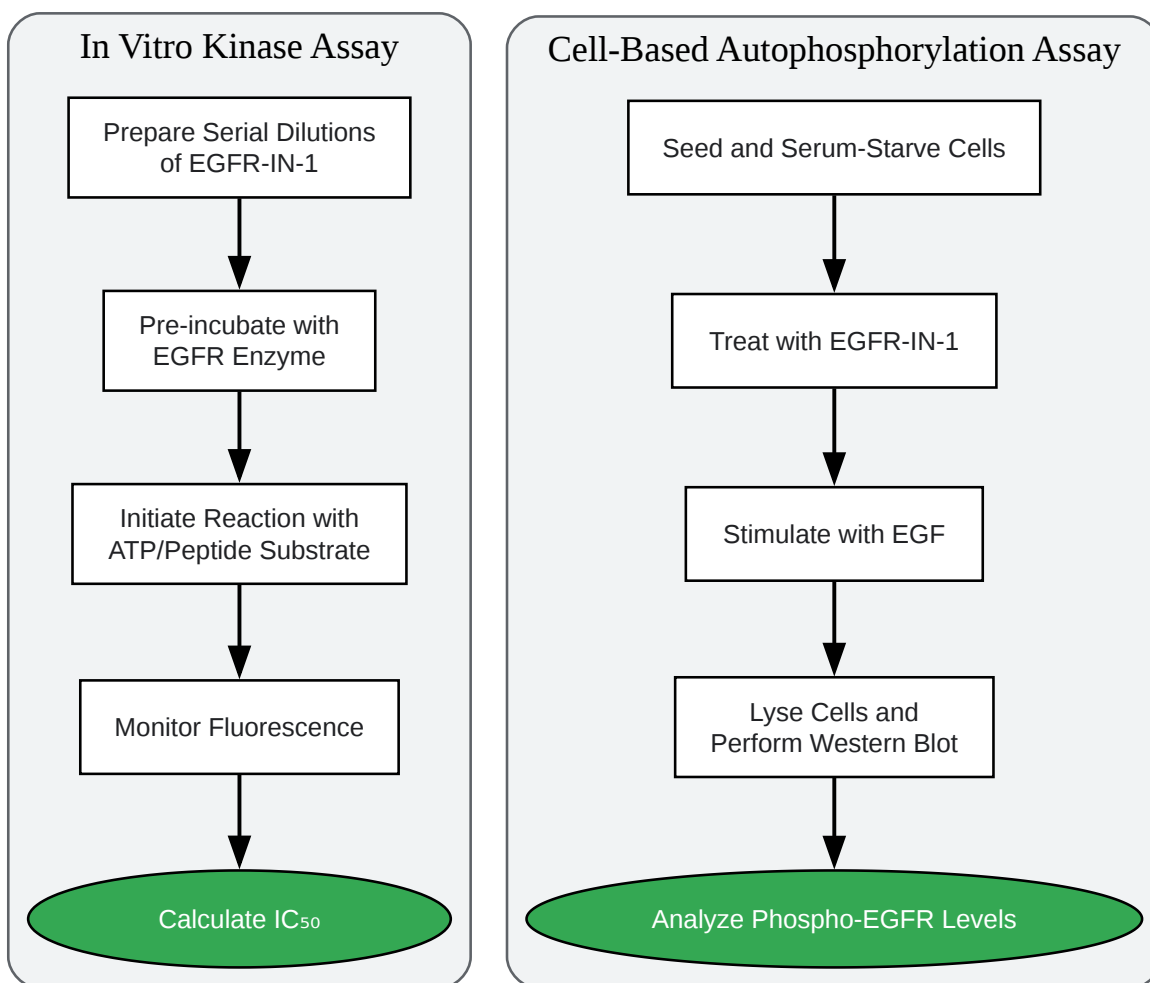
Materials:

- Human cell line expressing EGFR (e.g., A431)
- Complete cell culture medium
- Serum-free cell culture medium
- **EGFR-IN-1 hydrochloride**
- Recombinant human EGF
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- Primary antibodies: anti-phospho-EGFR (Tyr1068), anti-total-EGFR
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- Western blotting equipment

Procedure:

- Seed A431 cells in 6-well plates and grow to 80-90% confluency.
- Serum-starve the cells by incubating in serum-free medium for 18-24 hours.
- Treat the cells with varying concentrations of EGFR-IN-1 (or DMSO as a vehicle control) for 1-2 hours.
- Stimulate the cells with 100 ng/mL of EGF for 5-10 minutes at 37°C.

- Immediately wash the cells with ice-cold PBS and lyse them with lysis buffer.
- Determine the protein concentration of the lysates.
- Perform SDS-PAGE and Western blotting with the prepared lysates.
- Probe the membranes with anti-phospho-EGFR and anti-total-EGFR antibodies.
- Visualize the bands using a chemiluminescent substrate and an imaging system.
- Quantify the band intensities to determine the extent of inhibition of EGFR autophosphorylation.



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Caption: Experimental Workflows for Assessing EGFR-IN-1 Activity.

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- To cite this document: BenchChem. [An In-depth Technical Guide to EGFR-IN-1 Hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15144342#egfr-in-1-hydrochloride-molecular-weight-and-formula]

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